Cholinesterase Reactivation: Piperazine-Linked Non-Oxime Reactivator Class Comparison
N-Pentyl-2-(piperazin-1-YL)acetamide is cited as a cholinesterase reactivator in the context of organophosphate poisoning reversal, with primary literature references documenting its activity . Piperazine-linked conjugates designed as non-quaternary, non-oxime reactivators have been shown to achieve reactivation efficiencies for pesticide-inhibited human acetylcholinesterase (hAChE) that are equal to or exceed those of the gold-standard oxime reactivator obidoxime in vitro; specific conjugates incorporating the piperazine-acetamide scaffold demonstrated reactivation percentages comparable to obidoxime at equimolar concentrations (100 µM) against paraoxon-inhibited hAChE [1]. While the comparative data below are drawn from the broader piperazine-acetamide chemotype rather than this single compound in isolation, the pentyl-substituted variant occupies a distinct lipophilic niche within this pharmacophore class that is expected to modulate both reactivation kinetics and blood-brain barrier penetration relative to shorter-chain or more polar analogs [1].
| Evidence Dimension | Reactivation of organophosphate-inhibited human acetylcholinesterase (hAChE) in vitro |
|---|---|
| Target Compound Data | Cited as cholinesterase reactivator; specific Ki or reactivation % not reported in open databases for this exact compound |
| Comparator Or Baseline | Obidoxime (standard oxime reactivator): reactivation of paraoxon-inhibited hAChE at 100 µM; piperazine-linked salicylaldoxime conjugates achieve comparable or superior reactivation |
| Quantified Difference | Class-level: piperazine-acetamide conjugates achieve reactivation efficiencies ≥ obidoxime for pesticide-inhibited hAChE; individual compound differential data not available |
| Conditions | In vitro reactivation assay; paraoxon-inhibited recombinant hAChE; compound concentration 100 µM |
Why This Matters
For procurement decisions in organophosphate countermeasure research, the pentyl-substituted piperazine acetamide scaffold offers a non-oxime, non-quaternary reactivation mechanism that avoids the blood-brain barrier restriction inherent to permanently charged oximes like obidoxime.
- [1] Design, synthesis and evaluation of novel nonquaternary and non-oxime reactivators for acetylcholinesterase inhibited by organophosphates. Bioorganic & Medicinal Chemistry, 2020. PMID: 32381475. View Source
